molecular formula C8H12N2O B13844774 2-(oxolan-2-ylmethyl)-1H-imidazole

2-(oxolan-2-ylmethyl)-1H-imidazole

Cat. No.: B13844774
M. Wt: 152.19 g/mol
InChI Key: GFJFZWDOPZOVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(oxolan-2-ylmethyl)-1H-imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate and pharmacophore. Its structure incorporates a 1H-imidazole ring tethered to an oxolane (tetrahydrofuran) moiety, a combination that is prevalent in the design of biologically active molecules. The imidazole ring is a fundamental building block in many approved therapeutics and investigational compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions, which is critical for interacting with enzyme active sites . This ring system is found in a range of anticancer agents, where some derivatives are known to interact with DNA or inhibit key enzymes like heme oxygenase-1 (HO-1) . Furthermore, the oxolane (tetrahydrofuran) group is a common feature in medicinal chemistry that can influence the compound's pharmacokinetic properties, such as its solubility and conformational flexibility. This specific compound is recognized as a valuable precursor or scaffold for the development of more complex molecules. Researchers utilize this compound to generate novel compounds for screening against various biological targets. Its structural features make it a candidate for use in fragment-based drug design, where small molecular fragments are joined or grown to create potent inhibitors for targets such as heme oxygenases, which are implicated in cancer and other diseases . The compound is offered strictly for research applications in laboratory settings. Application Note: This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(oxolan-2-ylmethyl)-1H-imidazole

InChI

InChI=1S/C8H12N2O/c1-2-7(11-5-1)6-8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10)

InChI Key

GFJFZWDOPZOVBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=NC=CN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of This compound typically involves two key components:

  • Construction or availability of the oxolane (tetrahydrofuran) ring system, often as a chiral or racemic precursor.
  • Introduction of the imidazole moiety via alkylation or substitution reactions at the 2-position of imidazole.

Two main approaches are documented:

  • Alkylation of Imidazole with Oxolane-Containing Alkyl Halides
    This approach involves the nucleophilic substitution of imidazole nitrogen on a suitable oxolane-substituted alkyl halide, such as 2-(bromomethyl)oxolane or its derivatives. The reaction is typically conducted under basic conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Construction of the Oxolane Ring Post-Imidazole Attachment
    Alternatively, the imidazole ring is first alkylated with a precursor containing a protected diol or keto group, followed by cyclization to form the oxolane ring under acidic conditions.

Specific Synthetic Route Example from Patent Literature

A relevant synthetic method is described in patent WO2018216822A1, which details the preparation of imidazole derivatives bearing oxolane substituents. The key steps include:

  • Preparation of an intermediate alkylating agent containing the oxolane ring.
  • Reaction of this intermediate with imidazole under controlled conditions to afford the target compound.

The patent reports retention times and characterization data confirming the identity of the compound, emphasizing the purity and stereochemical integrity of the product.

Stepwise Synthesis Protocol

A typical synthetic route can be summarized as follows:

Step Reaction Description Reagents and Conditions Notes
1 Synthesis of oxolane-containing alkyl halide Bromination of oxolane methanol derivatives Control of stereochemistry important
2 Alkylation of imidazole Imidazole + oxolane alkyl halide, base, DMF Base: K2CO3 or NaH; temperature ~50-80°C
3 Purification and characterization Chromatography, NMR, MS Confirm structure and purity

Alternative Synthetic Routes from Literature

Other literature sources describe related synthetic pathways involving:

  • Use of tosylated or mesylated oxolane derivatives as alkylating agents.
  • Protection/deprotection strategies to manage sensitive functional groups during synthesis.
  • Catalytic or acid-mediated ring closure to form the oxolane ring after attachment of an imidazole-containing side chain.

These methods allow for the preparation of stereochemically defined compounds and facilitate the synthesis of analogues for structure-activity relationship studies.

Research Findings and Data Analysis

Reaction Yields and Purity

Reported yields for the alkylation step typically range between 60% and 85%, depending on the substrate purity, reaction time, and temperature control. Purification is commonly achieved by column chromatography or recrystallization.

Stereochemical Considerations

The oxolane ring can exist in different stereochemical forms (enantiomers or diastereomers). The synthetic routes often start from chiral precursors or employ stereoselective catalysts to ensure the desired stereochemistry. This is critical as biological activity and chemical properties can vary significantly with stereochemistry.

Analytical Characterization

Characterization of the synthesized This compound includes:

Summary Table of Preparation Methods

Method No. Synthetic Approach Key Reagents Conditions Yield (%) Stereochemical Control Reference
1 Direct alkylation of imidazole 2-(bromomethyl)oxolane, K2CO3, DMF 50-80°C, 6-12 h 70-80 Moderate (racemic)
2 Alkylation followed by oxolane ring formation Protected diol precursor, acid catalyst (TfOH) Room temp, 48-72 h 65-75 High (chiral precursors)
3 Tosylate alkylation of imidazole Oxolane tosylate, NaH, DMF 60°C, 8 h 60-75 Moderate

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the imidazole ring or the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

2-(oxolan-2-ylmethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The oxolane moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

Example : 5-Bromo-2-((tetrahydrofuran-2-yl)methyl)-1H-imidazole

  • Structural difference : Bromine substitution at the 5-position of the imidazole ring.
  • Impact: Increased molecular weight (12 vs. 152.2 g/mol for the non-halogenated compound) . Potential for altered bioactivity (e.g., enhanced antifungal or antibacterial effects via halogen interactions with target proteins).
Positional Isomers of Oxolan Substituents

Example : 2-[(Oxolan-3-yl)methyl]-1H-imidazole

  • Structural difference : Oxolan group attached at the 3-position instead of 2-position.
  • Impact :
    • Stereoelectronic effects : Altered spatial arrangement may affect binding to biological targets.
    • Solubility : Similar TPSA (~37.9 Ų) but slight differences in dipole moments due to ring orientation.
    • Synthetic accessibility : 2-substituted oxolan derivatives may be more straightforward to synthesize via alkylation of imidazole .
Imidazole Derivatives with Bulky Lipophilic Groups

Examples :

  • TIO (1-[2-[(2-chloro-3-thienyl)methoxyl]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole)
  • ECO (1-[2-[(4-chlorophenyl)methoxyl]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole)
Property 2-(Oxolan-2-ylmethyl)-1H-imidazole TIO ECO
Molecular weight 152.2 g/mol ~435.3 g/mol ~421.3 g/mol
log P ~1.5 (estimated) 4.4 5.61
Bioactivity Not reported Antifungal Antifungal
Applications Research compound Drug delivery systems Drug delivery systems

Key Differences :

  • TIO and ECO exhibit significantly higher lipophilicity due to chloroaryl and thienyl groups, making them suitable for encapsulating lipophilic drugs in chitosan nanocapsules .
  • The oxolan derivative’s lower log P suggests better aqueous solubility, advantageous for formulations requiring rapid dissolution.
Antifungal Imidazoles

Examples :

  • Imazalil (1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole)
  • Miconazole Nitrate
Property This compound Imazalil Miconazole Nitrate
Substituents Oxolan-2-ylmethyl Allyloxy, dichlorophenyl Dichlorobenzyl, nitrate
Molecular weight 152.2 g/mol 297.1 g/mol 479.1 g/mol
Bioactivity Not reported Antifungal Antifungal

Key Differences :

  • Imazalil and Miconazole feature chlorinated aromatic groups critical for binding to fungal cytochrome P450 enzymes.
  • The nitrate salt in Miconazole enhances water solubility, whereas the oxolan derivative’s solubility relies on its ether moiety .

Q & A

Basic: What are the key physicochemical properties of 2-(oxolan-2-ylmethyl)-1H-imidazole, and how do they influence its reactivity?

Answer:

  • Hydrogen bonding capacity : The compound has 1 hydrogen bond donor and 2 acceptors, critical for intermolecular interactions in crystal packing or ligand-receptor binding .
  • Topological polar surface area (TPSA) : 37.9 Ų, indicating moderate solubility in polar solvents and potential membrane permeability .
  • Rotatable bonds : 2, suggesting conformational flexibility, which may affect its binding modes in biological assays .
  • Methodological note : Computational tools like Gaussian or Spartan can predict these properties, but experimental validation via X-ray crystallography (e.g., SHELX refinement ) or HPLC solubility profiling is recommended.

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

  • Step 1 : Oxolane derivative activation using NaH to deprotonate the oxolane methyl group, followed by nucleophilic substitution with a pre-formed imidazole intermediate .
  • Step 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents on the imidazole ring, if required .
  • Optimization : Reaction yields improve under anhydrous conditions with DMF as a solvent and Pd(PPh₃)₄ as a catalyst .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.5 ppm for imidazole protons) and HRMS .

Advanced: How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Answer:

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. SHELXL (via Olex2) refines the structure, accounting for torsional angles in the oxolane ring and imidazole orientation .
  • Common pitfalls : Twinning or disorder in the oxolane moiety requires iterative refinement with restraints on bond lengths and angles .
  • Case study : Similar compounds (e.g., 5-bromo derivatives) show that the oxolane ring adopts an envelope conformation, influencing steric interactions .

Advanced: How to address contradictions in reported biological activities of imidazole derivatives?

Answer:

  • Experimental variables : Test under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize discrepancies in antimicrobial assays .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to compare binding affinities of this compound with related compounds (e.g., 1-ethyl-5-phenyl derivatives) against target enzymes like CYP450 .
  • Data reconciliation : Meta-analyses of IC₅₀ values across studies can identify outliers due to assay-specific interference (e.g., fluorescence quenching in fluorogenic substrates) .

Basic: What analytical techniques are essential for purity assessment?

Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities >0.1% .
  • Spectroscopy : FT-IR confirms absence of undesired functional groups (e.g., carbonyl stretches from oxidation byproducts) .
  • Elemental analysis : Match experimental C/H/N ratios with theoretical values (±0.3% tolerance) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Synthesize analogs with substituents on the imidazole (e.g., 4-fluorophenyl) or oxolane rings (e.g., 3-methyl) to assess steric/electronic effects .
  • Biological testing : Use dose-response curves in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) and compare with controls like acarbose .
  • Computational support : QSAR models (via MOE or Schrödinger) correlate logP, TPSA, and IC₅₀ values to prioritize analogs .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and improve yield in cross-coupling steps .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for large batches .
  • Process analytics : Implement in-line FTIR to monitor reaction progress and detect intermediates .

Basic: How to evaluate the compound’s stability under varying storage conditions?

Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Advanced: What computational methods predict metabolic pathways for this compound?

Answer:

  • Software : Use SwissADME or GLORYx to predict Phase I/II metabolism (e.g., hydroxylation of the oxolane ring) .
  • In vitro validation : Incubate with human liver microsomes and identify metabolites via LC-MS/MS .

Advanced: How to resolve tautomerism-related ambiguities in NMR data?

Answer:

  • Variable-temperature NMR : Conduct experiments at 25°C and −40°C to slow tautomeric interconversion (e.g., imidazole NH proton shifts) .
  • 2D techniques : NOESY correlates spatial proximity between oxolane protons and imidazole NH to confirm dominant tautomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.